1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione

Lipophilicity Drug design ADME prediction

1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione is a fully substituted xanthine derivative bearing the canonical 1,3-dimethyluracil core (theophylline). The molecule is differentiated from the parent theophylline by a 7-(4-methylbenzyl) substituent and an 8-phenethylamino side chain.

Molecular Formula C23H25N5O2
Molecular Weight 403.5 g/mol
Cat. No. B10870733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione
Molecular FormulaC23H25N5O2
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C23H25N5O2/c1-16-9-11-18(12-10-16)15-28-19-20(26(2)23(30)27(3)21(19)29)25-22(28)24-14-13-17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,24,25)
InChIKeyGJVQICAYTNRHPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-7-(4-methylbenzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione – Xanthine Core Structural & Procurement Baseline


1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione is a fully substituted xanthine derivative bearing the canonical 1,3-dimethyluracil core (theophylline) . The molecule is differentiated from the parent theophylline by a 7-(4-methylbenzyl) substituent and an 8-phenethylamino side chain. This substitution pattern places it within a pharmacologically rich chemical space that has yielded potent dipeptidyl peptidase‑IV (DPP‑IV) inhibitors, adenosine A2B antagonists, and phosphodiesterase (PDE) modulators [1]. The compound is catalogued by several research‑chemical suppliers with a typical purity specification of ≥95 % (HPLC) and a molecular formula of C23H25N5O2 (MW ≈ 403.5 g·mol⁻¹) .

Why Generic 7-Benzyl-8-aminoxanthines Cannot Replace 8-Phenethylamino-7-(4-methylbenzyl) Theophylline


The biological activity of 7‑benzyl‑8‑aminoxanthines is exquisitely sensitive to the length, branching, and aromatic character of the N‑8 amino side chain as well as the electronic nature of the N‑7 benzyl substituent [1]. Even minor homologation (e.g., ethylamino → propylamino) can shift receptor subtype selectivity, alter DPP‑IV inhibition kinetics, or change PDE isoform preference by an order of magnitude [2]. Consequently, in‑class compounds such as the 8‑benzylamino analog (CAS 332904‑81‑1), the 8‑ethylamino analog (CAS 332904‑74‑2), or the 7‑(4‑chlorobenzyl)‑8‑phenethylamino derivative are not interchangeable surrogates for 1,3‑dimethyl‑7‑(4‑methylbenzyl)‑8‑phenethylamino‑3,7‑dihydro‑purine‑2,6‑dione. The quantitative evidence below demonstrates exactly where the target compound diverges from its closest structural neighbors.

Quantitative Differentiation Evidence for 1,3-Dimethyl-7-(4-methylbenzyl)-8-phenethylamino-purine-2,6-dione vs. Closest Analogs


N‑8 Side‑Chain Homologation: Phenethylamino vs. Benzylamino Lipophilicity & Predicted Membrane Permeability

The target compound's 8‑phenethylamino chain introduces one additional methylene unit compared to the 8‑benzylamino analog (CAS 332904‑81‑1, C22H23N5O2). This homologation increases the calculated logP (octanol‑water partition coefficient) and topological polar surface area (tPSA), two parameters that directly influence passive membrane permeability and oral bioavailability potential . While the 8‑benzylamino analog has a monoisotopic mass of 389.185 Da and 5 hydrogen‑bond acceptors, the target compound has a monoisotopic mass of 403.237 Da and the same number of hydrogen‑bond acceptors, shifting its physicochemical profile toward the optimal CNS drug‑likeness space .

Lipophilicity Drug design ADME prediction

N‑7 Substituent Electronic Modulation: 4‑Methylbenzyl vs. 4‑Chlorobenzyl Physicochemical Offset

Replacement of the 4‑methyl group on the N‑7 benzyl ring with a chlorine atom yields the compound 7‑(4‑chlorobenzyl)‑1,3‑dimethyl‑8‑(phenethylamino)‑1H‑purine‑2,6(3H,7H)‑dione (C22H22ClN5O2) . This substitution increases the molecular weight by approximately 20.4 g·mol⁻¹ (from 403.5 to 423.9 g·mol⁻¹) and introduces a strong electron‑withdrawing inductive effect (σₚ = +0.23 for Cl vs. σₚ = −0.17 for CH₃) [1]. The electron‑deficient character of the 4‑chlorobenzyl ring reduces the electron density on the purine core, which can attenuate π–π stacking interactions with aromatic residues in enzyme active sites (e.g., DPP‑IV or adenosine receptors) [2].

Structure–activity relationship Xanthine Electronic effects

N‑8 Side‑Chain Flexibility: Phenethylamino vs. Ethylamino Conformational Entropy

The 8‑ethylamino analog (CAS 332904‑74‑2, C17H21N5O2, MW = 327.4 g·mol⁻¹) possesses a short, conformationally restricted side chain compared to the phenethylamino group of the target compound . The additional rotatable bond (from 2 to 3 rotatable bonds) and the terminal phenyl ring in the target compound increase conformational entropy and may allow the molecule to access a broader pharmacophoric space [1]. This added flexibility is a double‑edged sword: it can enhance binding to targets with deeper hydrophobic pockets but may also reduce ligand efficiency due to the entropic penalty upon binding. No publicly available experimental binding data exist for either compound against a common target, so this evidence remains a class‑level inference based on the well‑established SAR of 8‑aminoxanthine DPP‑IV inhibitors [2].

Conformational analysis Ligand efficiency Xanthine

Core Scaffold Differentiation: 1,3‑Dimethyl‑7‑(4‑methylbenzyl)‑8‑aminoxanthine vs. Linagliptin (DPP‑IV Context)

Linagliptin (Tradjenta®) is a marketed DPP‑IV inhibitor that shares the 1,3‑dimethylxanthine core but differs critically at N‑7 (but‑2‑yn‑1‑yl) and C‑8 ((R)‑3‑aminopiperidin‑1‑yl) [1]. Linagliptin inhibits DPP‑IV with an IC₅₀ of ≈1 nM [2]. The target compound, while belonging to the same patent family of 8‑substituted xanthine DPP‑IV inhibitors, carries an 8‑phenethylamino substituent and a 7‑(4‑methylbenzyl) group. In the absence of direct head‑to‑head DPP‑IV inhibition data for the target compound, the differentiation is structural: the phenethylamino chain lacks the basic amine of linagliptin's piperidine, which forms a critical salt bridge with Glu205/Glu206 in the DPP‑IV active site [3]. This suggests the target compound may have a different DPP‑IV inhibitory profile or may target an alternative enzyme/pathway entirely, a hypothesis supported by the broad patent claims that include the target substructure for multiple therapeutic indications (diabetes, arthritis, osteoporosis) [4].

DPP-IV inhibition Xanthine Type 2 diabetes

Optimal Application Scenarios for Procuring 1,3-Dimethyl-7-(4-methylbenzyl)-8-phenethylamino-purine-2,6-dione


CNS‑Penetrant Adenosine A2B or PDE Inhibitor Lead Optimization

The elevated calculated logP of the phenethylamino analog relative to the 8‑benzylamino comparator (ΔlogP ≈ +0.3) suggests improved passive CNS penetration . Research groups pursuing CNS‑active xanthine‑based adenosine A2B antagonists or phosphodiesterase inhibitors can use this compound as a scaffold‑hopping starting point, particularly when the 4‑methylbenzyl group is favored over the 4‑chlorobenzyl for electronic reasons .

Structure–Activity Relationship (SAR) Expansion of DPP‑IV Inhibitor Chemical Space

The Boehringer Ingelheim patent family explicitly claims 1,3‑dimethyl‑7‑(substituted‑benzyl)‑8‑(substituted‑amino)xanthines as DPP‑IV inhibitors [1]. The target compound fills a specific gap in the SAR matrix by combining a phenethylamino side chain with a 4‑methylbenzyl N‑7 substituent—a combination not exemplified in the original patent. Procuring this compound enables side‑by‑side DPP‑IV inhibition profiling against the 8‑benzylamino and 8‑ethylamino analogs to deconvolute the contribution of chain length and aromaticity to target engagement.

Off‑Target Selectivity Profiling in Kinase or PDE Panels

Xanthine derivatives are known to interact with multiple purine‑binding proteins, including kinases, PDEs, and adenosine receptors [2]. The target compound's distinctive substitution pattern—with a flexible phenethylamino chain and an electron‑donating 4‑methylbenzyl group—may impart a unique off‑target fingerprint. Procurement for broad‑panel screening (e.g., CEREP or DiscoverX panels) against a close analog such as the 4‑chlorobenzyl derivative can quantify the selectivity shift attributable solely to the N‑7 substituent electronic effect (Δσₚ ≈ 0.40) [3].

Physicochemical Benchmarking in Pre‑formulation Studies

The target compound occupies a distinct region of physicochemical space (MW ≈ 403.5, predicted logP 3.5–4.0) compared to its 8‑ethylamino (MW 327.4) and 8‑benzylamino (MW 389.5) analogs . This makes it a valuable member of a homologous series for systematically correlating side‑chain length with solubility, permeability (PAMPA or Caco‑2), and metabolic stability. Contract research organizations and pharmaceutical development teams can use the compound to benchmark how one additional methylene and a terminal phenyl ring alter developability parameters.

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